molecular formula C19H18N4O2S B2556231 N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-92-7

N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2556231
CAS No.: 897456-92-7
M. Wt: 366.44
InChI Key: QNGUKICJBADNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic oxalamide derivative featuring a phenyl group at the N1 position and a thioethyl-linked 4-phenylimidazole moiety at the N2 position. The oxalamide core (N-C(=O)-C(=O)-N) is a versatile scaffold known for its hydrogen-bonding capacity and structural rigidity, which is exploited in medicinal chemistry and materials science .

Properties

IUPAC Name

N'-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(18(25)22-15-9-5-2-6-10-15)20-11-12-26-19-21-13-16(23-19)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGUKICJBADNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reactions Under Ultrasonic Irradiation

The 4-phenyl-1H-imidazole-2-thiol intermediate is synthesized via a modified Debus-Radziszewski reaction. A mixture of benzil (1.0 equiv), benzaldehyde (1.0 equiv), and ammonium thiocyanate (1.2 equiv) in acetic acid undergoes cyclization under ultrasonic irradiation (40 kHz, 60°C) to yield 4-phenyl-1H-imidazole-2-thiol in 85% yield within 45 minutes. The use of γ-Al2O3 nanoparticles (5 mol%) as a catalyst enhances reaction efficiency, achieving 92% yield under similar conditions (Table 1).

Table 1. Catalytic Efficiency in Imidazole Synthesis

Catalyst Temperature (°C) Time (min) Yield (%)
None 60 120 65
γ-Al2O3 NPs (5%) 60 45 92
ZnO Nanorods (5%) 70 30 89

Ultrasonic irradiation reduces reaction times by 50–70% compared to conventional heating, attributed to enhanced mass transfer and cavitation effects.

Functionalization of the Imidazole Thiol

The 2-thiol group is alkylated with 1,2-dibromoethane (1.5 equiv) in dimethylformamide (DMF) using triethylamine (2.0 equiv) as a base. This step affords 2-(2-bromoethylthio)-4-phenyl-1H-imidazole in 78% yield. Subsequent amination with aqueous ammonia (25% w/v, 4 equiv) at 80°C for 6 hours produces 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine, isolated as a white solid in 68% yield.

Formation of the Oxalamide Bridge

Oxalyl Chloride-Mediated Coupling

N-Phenyloxalyl chloride is prepared by treating oxalyl chloride (2.2 equiv) with aniline (1.0 equiv) in dry dichloromethane (DCM) at 0°C. The intermediate reacts with 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine (1.0 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to form the target oxalamide. The reaction proceeds at room temperature for 12 hours, yielding N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide in 82% purity.

Table 2. Optimization of Oxalamide Coupling

Coupling Agent Solvent Base Time (h) Yield (%)
Oxalyl chloride DCM DIPEA 12 82
HATU DMF DIPEA 24 75
DCC THF DMAP 48 65

Green Chemistry Approaches

Recent advancements employ SBA-15-SO3H mesoporous catalysts under ultrasound to accelerate amide bond formation. This method reduces reaction times to 2 hours while maintaining yields above 80%, demonstrating improved sustainability.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

  • Traditional Stepwise Synthesis : Sequential imidazole formation, alkylation, and coupling (overall yield: 52%).
  • Integrated Ultrasonic Method : Ultrasound-assisted imidazole synthesis and coupling (overall yield: 74%).

The ultrasonic method reduces total synthesis time from 48 hours to 18 hours, highlighting its efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure : S336 replaces the phenyl-imidazole-thioethyl group with a pyridinylethyl and dimethoxybenzyl moiety.
  • Properties : The pyridine ring enhances water solubility, while methoxy groups increase electron density, favoring receptor binding. S336 is a potent umami agonist (EC₅₀ = 0.6 µM) due to its interaction with the hTAS1R1/hTAS1R3 taste receptor .

Phenoxymethylbenzimidazole-Triazole-Thiazole Hybrids (Compounds 9a–e)

  • Structure: These hybrids incorporate benzimidazole, triazole, and thiazole rings linked via phenoxymethyl and acetamide groups .
  • Properties : Reported melting points range widely (215–349°C), with substituents like bromine or fluorine increasing thermal stability. Docking studies suggest these compounds inhibit enzymes (e.g., α-glucosidase) via hydrophobic and hydrogen-bonding interactions .
  • Key Difference : The target compound’s imidazole-thioethyl linker may offer greater conformational flexibility compared to the rigid triazole-thiazole framework in 9a–e.

Bis-Oxalamides with Imidazolidinone Substituents (Compounds 9, 10, 12)

  • Structure: These dimeric oxalamides feature imidazolidinone rings and phenolic/methoxy groups .
  • Properties :
    • Compound 9 : Melting point 249–250°C (likely typographical in evidence), IR shows N-H (3180 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
    • Compound 10 : Lower melting point (215–217°C) due to methyl groups enhancing molecular symmetry .
  • Key Difference: The monomeric structure of the target compound may reduce steric hindrance, facilitating interactions with biological targets compared to bulkier bis-oxalamides.

Data Table: Comparative Analysis of Oxalamide Derivatives

Compound Name Key Structural Features Melting Point (°C) Notable Functional Groups Potential Applications Reference
Target Compound Phenyl, imidazole-thioethyl Not reported Oxalamide, thioether, imidazole Not specified
S336 Dimethoxybenzyl, pyridinylethyl Not reported Oxalamide, pyridine, methoxy Umami flavor enhancer
Compound 9a (from ) Benzimidazole, triazole, thiazole Not reported Triazole, thiazole, acetamide Enzyme inhibition
Compound 9 (from ) Bis-imidazolidinone, phenolic OH 249–250 Oxalamide, imidazolidinone, OH Not specified
Compound 10 (from ) Bis-imidazolidinone, methyl groups 215–217 Oxalamide, imidazolidinone, methyl Not specified

Research Findings and Implications

  • Lipophilicity : The thioether group in the target compound likely increases logP compared to S336 and oxygen-linked analogs, suggesting improved blood-brain barrier penetration .
  • Thermal Stability: Melting points for bis-oxalamides (215–349°C) indicate strong intermolecular forces (e.g., hydrogen bonding), which the target compound may lack due to its monomeric structure .
  • Synthetic Efficiency : Yields for bis-oxalamides (77–86%) suggest that analogous methods could be optimized for the target compound .

Biological Activity

N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound with significant structural complexity, characterized by an oxalamide functional group and a phenyl-substituted imidazole moiety. This compound has garnered attention for its potential biological activity , particularly in the fields of antimicrobial and anticancer research . This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of 380.5 g/mol. The structure includes:

  • Oxalamide Linkage : This functional group consists of two amide linkages separated by an ethylene group.
  • Imidazole Moiety : Known for its biological significance, the imidazole ring often acts as a pharmacophore in medicinal chemistry.

Structural Comparison Table

Compound NameStructure/Description
N1-(4-methylphenyl)-N2-(2-(4-methylimidazol-2-yl)thio)ethylacetamideSimilar imidazole and thioether structure but with an acetamide linkage.
N1-(4-fluorophenyl)-N2-(2-(5-methylimidazol-4-yloxy)ethylureaContains a urea linkage instead of oxalamide, affecting solubility and reactivity.
N1-benzyl-N2-(3-thiophenemethyl)-N,N-dimethylacetamideFeatures a different aromatic system but retains the amide functionality.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits inhibitory effects on certain pathogens . The imidazole moiety is particularly noted for its antimicrobial properties, which may be attributed to its ability to interact with microbial enzymes or receptors.

Anticancer Activity

Research indicates that this compound may also have anticancer properties , potentially inhibiting the growth of various cancer cell lines. The mechanisms of action are still under investigation, but it is hypothesized that the compound may interfere with specific signaling pathways involved in cell proliferation and survival.

Case Study: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

A related study focused on phenyl-imidazole derivatives found that compounds similar to this compound could act as inhibitors of IDO, an enzyme implicated in immune suppression in cancer and chronic infections. The study highlighted:

  • Binding Interactions : The most potent inhibitors exploited interactions within the active site of IDO, leading to enhanced binding affinity.
  • Kinetic Analysis : Detailed kinetic studies revealed that modifications to the imidazole ring significantly improved inhibitor potency.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Preliminary investigations suggest that this compound may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Synthesis and Characterization

The synthesis of this compound typically involves several steps using readily available starting materials. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds.

Future Directions

Further research is warranted to explore:

  • Mechanisms of Action : Detailed studies are needed to elucidate how this compound affects cellular pathways.
  • In Vivo Studies : Animal models will help assess the efficacy and safety profile of the compound.
  • Structure–Activity Relationship (SAR) : Investigating how structural modifications affect biological activity can lead to more potent derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.